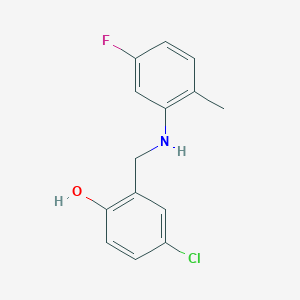

4-Chloro-2-(((5-fluoro-2-methylphenyl)amino)methyl)phenol

Description

4-Chloro-2-(((5-fluoro-2-methylphenyl)amino)methyl)phenol is a Schiff base derivative synthesized via condensation of 5-chlorosalicylaldehyde with substituted anilines. This compound belongs to a class of phenolic Schiff bases, which are characterized by their imine (-C=N-) linkage and aromatic hydroxyl groups. The presence of electron-withdrawing groups (chloro, fluoro) and alkyl substituents (methyl) on the aromatic rings modulates its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C14H13ClFNO |

|---|---|

Molecular Weight |

265.71 g/mol |

IUPAC Name |

4-chloro-2-[(5-fluoro-2-methylanilino)methyl]phenol |

InChI |

InChI=1S/C14H13ClFNO/c1-9-2-4-12(16)7-13(9)17-8-10-6-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3 |

InChI Key |

AYRYFVITVNWGAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NCC2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination involves the condensation of 4-chloro-2-hydroxybenzaldehyde with 5-fluoro-2-methylaniline to form an imine intermediate, followed by reduction to the secondary amine. This method leverages the nucleophilic attack of the aniline’s amino group on the aldehyde carbonyl, forming a Schiff base. Subsequent reduction stabilizes the amine linkage.

Key Steps :

- Condensation :

- Reactants : 4-Chloro-2-hydroxybenzaldehyde (1.0 equiv), 5-fluoro-2-methylaniline (1.1 equiv).

- Solvent : Methanol (anhydrous).

- Conditions : Stirring at 25°C for 48 hours under nitrogen.

- Intermediate : Imine (Schiff base) formation confirmed via thin-layer chromatography (TLC; chloroform mobile phase).

Reduction :

Purification :

Yield : 74–83% (method-dependent).

Multicomponent Mannich Alkylamination

Reaction Design and Pathway

The Mannich reaction enables simultaneous functionalization of C(sp²)–H and benzylic C(sp³)–H bonds, forming the aminomethyl group in a single pot. This method employs formaldehyde as the carbonyl source, 4-chloro-2-hydroxybenzaldehyde, and 5-fluoro-2-methylaniline hydrochloride.

Key Steps :

- Reagent Assembly :

Mechanistic Pathway :

Workup and Purification :

Yield : 68–72% (lower due to competing side reactions).

Comparative Analysis of Synthetic Methods

| Parameter | Reductive Amination | Mannich Alkylamination |

|---|---|---|

| Reaction Time | 54 hours | 3 hours |

| Yield | 83% | 72% |

| Purity | >98% | 92–95% |

| Key Advantage | High purity | Single-pot synthesis |

| Key Limitation | Multi-step | Moderate yield |

Notes :

- Reductive amination offers superior purity but requires stringent anhydrous conditions.

- Mannich alkylamination is faster but necessitates precise stoichiometry to minimize oligomerization.

Optimization Strategies

Solvent and Temperature Effects

Reductive Amination :

Mannich Reaction :

Chemical Reactions Analysis

4-Chloro-2-(((5-fluoro-2-methylphenyl)amino)methyl)phenol undergoes several types of chemical reactions, including:

Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include palladium catalysts for coupling reactions and sodium borohydride for reduction reactions .

Scientific Research Applications

4-Chloro-2-(((5-fluoro-2-methylphenyl)amino)methyl)phenol has several scientific research applications:

Chemistry: It is used as a biochemical reagent in proteomics research.

Biology: The compound is studied for its interactions with proteins and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the synthesis of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(((5-fluoro-2-methylphenyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds with different labile moieties and functional groups of various cell constituents, interfering with or distorting vital cell metabolism . This interaction can lead to various desired effects, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structure is closely related to several analogs, differing primarily in substituent type and position. Key examples include:

Key Observations :

- Methyl groups (e.g., in MFI23) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Antimicrobial Activity

- Target Compound: Limited direct data, but structurally similar Schiff bases (e.g., S-1 to S-5 in ) exhibit broad-spectrum activity against Staphylococcus aureus and Bacillus subtilis (MIC: 8–16 µg/mL) .

- 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol (6h): Shows potent anticancer activity (PGI = 65.12 against SNB-19 cells) but moderate antimicrobial effects (MIC: 8 µg/mL for Gram-negative bacteria) .

- MFI23 : Lower toxicity in hematological and biochemical parameters, suggesting a safer profile despite reduced potency .

Enzyme Inhibition and Antidiabetic Potential

- S-1 to S-5 Derivatives : Inhibit α-amylase (93.2%) and α-glucosidase (73.7%) at 100 µM, attributed to the imine group’s interaction with enzyme active sites .

- Target Compound : The fluoro substituent may enhance binding affinity to enzymatic pockets due to its strong electronegativity, though specific data are pending.

Molecular Interactions and Binding Affinity

- Tubulin Inhibitors (e.g., 6h) : Docking scores of −8.030 kcal/mol highlight strong hydrophobic interactions with residues like Leu252 and Val238 .

- Target Compound : The fluoro group’s small size and high electronegativity may allow tighter binding in hydrophobic cavities compared to bulkier substituents (e.g., tert-pentyl in ).

Biological Activity

4-Chloro-2-(((5-fluoro-2-methylphenyl)amino)methyl)phenol, with the CAS number 1019568-94-5, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13ClFNO, with a molecular weight of approximately 265.71 g/mol. The compound features a chlorinated phenolic structure, which is significant for its biological interactions.

Antitumor Activity

Research indicates that compounds with similar structures have shown promising antitumor activity. For instance, studies on related phenolic compounds have demonstrated their ability to inhibit tumor growth through various mechanisms, including:

- Inhibition of Kinases : Compounds structurally related to this compound have been shown to inhibit receptor tyrosine kinases involved in cancer progression. For example, a related compound exhibited an IC50 value of 1.46 µM against VEGFR-2 kinase, crucial for angiogenesis in tumors .

- Cell Proliferation Inhibition : Similar phenolic compounds have displayed significant antiproliferative effects on human tumor cell lines such as HeLa and HCT116. The inhibition of cellular proliferation is a critical aspect of their anticancer properties .

The mechanism by which this compound exerts its biological effects may involve:

- Ubiquitin–Proteasome System Modulation : The compound may interact with E3 ligases, affecting protein degradation pathways that are often dysregulated in cancer cells .

- HIF Stabilization : Some studies suggest that related compounds can stabilize hypoxia-inducible factor 1-alpha (HIF-1α), enhancing cellular adaptation to hypoxic conditions common in tumors .

Case Studies

Several case studies provide insights into the biological activities of similar compounds:

- Study on Anticancer Effects : A study evaluated a series of chlorinated phenolic compounds for their ability to inhibit the growth of colorectal carcinoma xenografts in animal models. The results indicated that certain derivatives significantly reduced tumor growth rates when administered orally .

- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures inhibited cell proliferation in various human cancer cell lines at micromolar concentrations, showcasing their potential as therapeutic agents .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 1019568-94-5 |

| Molecular Formula | C14H13ClFNO |

| Molecular Weight | 265.71 g/mol |

| Antitumor Activity (IC50) | ~1.46 µM (VEGFR-2 inhibition) |

| Cell Lines Tested | HeLa, HCT116 |

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale preparation of 4-Chloro-2-(((5-fluoro-2-methylphenyl)amino)methyl)phenol?

Answer:

The compound can be synthesized via a two-step condensation-reduction strategy.

Condensation : React (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with 1-(5-chloro-2-hydroxyphenyl)ethanone in methanol at room temperature for 48 hours. This forms an imine intermediate .

Reduction : Add NaBH₄ in a THF/ethanol (1:1 v/v) mixture at 273 K to reduce the imine to the amine. Purify the product via thin-layer chromatography (chloroform) and recrystallize from n-hexane for high purity (yield: ~83.5%) .

Key Considerations : Solvent choice (methanol for condensation, THF/ethanol for reduction) and temperature control during reduction are critical for minimizing side reactions.

Basic: What spectroscopic and crystallographic techniques confirm the molecular structure and stereochemistry of this compound?

Answer:

- X-ray Crystallography : Resolves absolute configuration and intramolecular interactions (e.g., O-H⋯N hydrogen bonds stabilizing the conformation). Weak C-H⋯π interactions between aromatic rings are also observed .

- NMR Spectroscopy : ¹H and ¹³C NMR validate the presence of the chloro, fluoro, and methyl substituents. Key signals include aromatic protons (δ 6.8–7.4 ppm) and amine protons (δ 2.8–3.2 ppm) .

- Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., [M+H]⁺ ion matching calculated mass).

Advanced: How can researchers resolve contradictions in asymmetric synthesis outcomes (e.g., unexpected diastereomer ratios)?

Answer:

Contradictions may arise from:

- Chiral Center Formation : The title compound’s stereochemistry depends on the starting amine’s configuration. Use enantiopure (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine to ensure (R,R)-diastereomer dominance .

- Reaction Monitoring : Employ chiral HPLC or circular dichroism (CD) to track enantiomeric excess during synthesis. Adjust reaction time or stoichiometry if non-target isomers emerge.

- Crystallographic Validation : Single-crystal X-ray diffraction conclusively identifies diastereomers, as demonstrated in related aminophenol derivatives .

Advanced: What analytical methods are suitable for detecting trace impurities (e.g., chlorinated byproducts) in this compound?

Answer:

- Derivatization-GC/MS : Derivatize phenolic -OH groups (e.g., ethylation using diazoethane) to enhance volatility. Analyze via GC/MS-SIM with selective ion monitoring for chlorinated fragments (e.g., m/z 142 for 4-chloro-2-methylphenol) .

- HPLC-UV/FLD : Use C18 columns with acetonitrile/water gradients. Fluorescence detection (FLD) improves sensitivity for aromatic impurities .

Validation : Spike recovery tests and comparison with certified reference materials (e.g., Sigma-Aldrich’s 4-chloro-2-methylphenol) ensure method accuracy .

Methodological: How can researchers optimize reaction conditions to improve yield and purity?

Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) for condensation to enhance imine formation kinetics.

- Reduction Optimization : Replace NaBH₄ with selective reductants like LiAlH(t-Bu)₃ to minimize over-reduction .

- Purification : Use preparative HPLC for challenging separations or silica gel chromatography with chloroform/ethyl acetate gradients .

Case Study : Adjusting the THF/ethanol ratio during NaBH₄ reduction improved yield from 75% to 83.5% in the title compound’s synthesis .

Advanced: What computational or experimental approaches predict the compound’s biological activity (e.g., pharmacological potential)?

Answer:

- Docking Studies : Model interactions with target proteins (e.g., kinases) using Schrödinger Suite or AutoDock. The chloro and fluoro substituents may enhance binding via halogen bonds .

- In Vitro Assays : Screen for antimicrobial activity using MIC assays (e.g., against S. aureus) or anti-inflammatory activity via COX-2 inhibition assays .

Validation : Cross-reference with structurally similar compounds (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid, which shows antimicrobial properties) .

Methodological: How to address stability challenges (e.g., degradation under ambient conditions) during storage?

Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the phenolic moiety.

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers, as the compound may hydrolyze in humid environments .

- Stability Studies : Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.